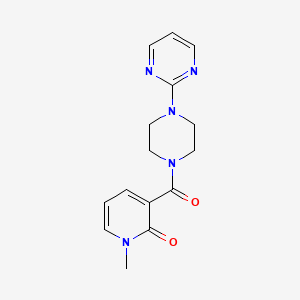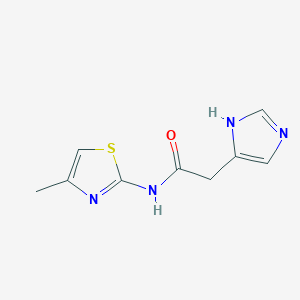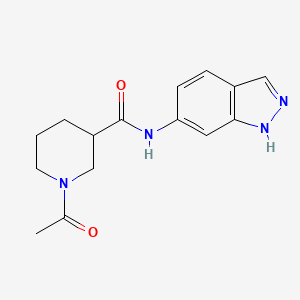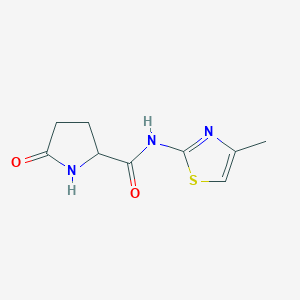
1-Methyl-3-(4-pyrimidin-2-ylpiperazine-1-carbonyl)pyridin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-3-(4-pyrimidin-2-ylpiperazine-1-carbonyl)pyridin-2-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. This compound is also known as MPP and is a pyridinone derivative. MPP has been studied extensively for its ability to inhibit certain enzymes and receptors in the body, which makes it a promising candidate for the treatment of various diseases.
作用机制
MPP works by inhibiting the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. MPP has also been shown to inhibit the activity of the receptor tyrosine kinase (RTK), which is involved in cell signaling.
Biochemical and Physiological Effects:
MPP has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which makes it a promising candidate for cancer therapy. MPP has also been shown to reduce inflammation in animal models of inflammatory diseases. Additionally, MPP has been shown to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
MPP has several advantages and limitations for lab experiments. One advantage is that it is a potent inhibitor of PARP and RTK, which makes it a useful tool for studying the role of these enzymes and receptors in disease. However, MPP is also a relatively new compound, and its effects on the body are not fully understood. Additionally, MPP may have off-target effects that need to be taken into account when interpreting experimental results.
未来方向
There are several future directions for research on MPP. One direction is to study its potential as a therapeutic agent for various diseases. Another direction is to study its mechanism of action in more detail, including its effects on other enzymes and receptors in the body. Additionally, further research is needed to determine the safety and efficacy of MPP in humans.
合成方法
The synthesis of MPP involves a multi-step process that requires specialized equipment and expertise. The first step in the synthesis of MPP is the preparation of 4-pyrimidin-2-ylpiperazine-1-carboxylic acid. This is followed by the preparation of 1-methyl-3-(4-pyrimidin-2-ylpiperazine-1-carbonyl)pyridin-2-one using a reaction between the carboxylic acid and pyridinone. The final product is then purified using various techniques such as recrystallization or chromatography.
科学研究应用
MPP has been studied extensively for its potential therapeutic applications. It has been shown to inhibit the activity of certain enzymes and receptors in the body, which makes it a promising candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. MPP has also been studied for its potential use as an anti-inflammatory agent.
属性
IUPAC Name |
1-methyl-3-(4-pyrimidin-2-ylpiperazine-1-carbonyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c1-18-7-2-4-12(13(18)21)14(22)19-8-10-20(11-9-19)15-16-5-3-6-17-15/h2-7H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRAWSMPTLQJUIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CCN(CC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-(4-pyrimidin-2-ylpiperazine-1-carbonyl)pyridin-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[3-(6,7-dimethoxyspiro[1,3-dihydroisoquinoline-4,1'-cyclohexane]-2-yl)-3-oxopropyl]acetamide](/img/structure/B6638830.png)

![[4-(2-Fluorophenyl)piperazin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone](/img/structure/B6638843.png)

![2-(3-Chlorophenyl)-5-[(2-fluorophenoxy)methyl]-1,3,4-oxadiazole](/img/structure/B6638861.png)
![2-(3-chlorophenyl)-N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]acetamide](/img/structure/B6638867.png)




![[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B6638900.png)